molecular formula C15H17ClFNO B2984254 1-(4-Fluorophenyl)-3-phenoxypropan-1-amine hydrochloride CAS No. 2225145-04-8

1-(4-Fluorophenyl)-3-phenoxypropan-1-amine hydrochloride

Cat. No.: B2984254
CAS No.: 2225145-04-8
M. Wt: 281.76
InChI Key: ZKQYUVYETGFSOR-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-phenoxypropan-1-amine hydrochloride, also known as 4-Fluoroamphetamine (4-FA), is a synthetic amphetamine derivative that has been used as a recreational drug. However, recent scientific research has focused on its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders.

Scientific Research Applications

Renewable Building Blocks for Polybenzoxazine

Researchers have explored renewable phenolic compounds like phloretic acid as alternatives to traditional phenolation of aliphatic hydroxyls for enhancing the reactivity towards benzoxazine ring formation. This approach allows for the synthesis of almost 100% bio-based benzoxazine monomers, offering a sustainable pathway to materials with suitable thermal and thermo-mechanical properties for a wide range of applications (Acerina Trejo-Machin et al., 2017).

Corrosion Inhibitors for Mild Steel

Amine derivative compounds have been synthesized and evaluated as effective corrosion inhibitors for mild steel in acidic medium. The structure of these compounds was confirmed through spectroscopic analyses, and their performance was assessed using electrochemical measurements. The findings suggest that the substitution of the OH group on the aromatic ring by Cl or CN increases the inhibition efficiency, highlighting the importance of molecular structure in corrosion inhibition (Y. Boughoues et al., 2020).

Synthesis and Applications of Aminophenols

Aminophenols, which share functional groups with the target compound, have been synthesized for various applications, including as intermediates in the production of dyes, drugs, and polymers. The research into these compounds often focuses on optimizing synthesis routes, understanding their reactivity, and exploring their potential applications in material science and medicine (J. Zweig & N. Castagnoli, 1977).

Fluorophores Formation from Amines

The formation of fluorophores through the reaction of amines with formaldehyde in the presence of hydrochloric acid has been studied for its potential applications in fluorescence and imaging. This research demonstrates how specific amines, under controlled conditions, can yield highly fluorescent products suitable for analytical and diagnostic applications (A. Björklund & U. Stenevi, 1970).

Electrophilic Amination

The electrophilic amination of fluorophenols, a process related to the functional transformation of the target compound, has been explored to achieve amination while removing the fluorine atom. This research illustrates the potential for modifying phenolic compounds through amination, offering insights into synthetic strategies that could be applied to similar compounds for creating new materials or enhancing existing ones (S. Bombek et al., 2004).

Properties

IUPAC Name

1-(4-fluorophenyl)-3-phenoxypropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO.ClH/c16-13-8-6-12(7-9-13)15(17)10-11-18-14-4-2-1-3-5-14;/h1-9,15H,10-11,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQYUVYETGFSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(C2=CC=C(C=C2)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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